N-(2-formamidoethyl)formamide

Thermoplastic starch Biodegradable polymers Plasticizer comparison

N-(2-formamidoethyl)formamide (CAS 4938-92-5), also known as N,N′-(ethane-1,2-diyl)diformamide or ethylenebisformamide, is a C₂-symmetric diformamide with molecular formula C₄H₈N₂O₂ (MW 116.12 g/mol). The compound contains two formamide groups (–NHCHO) linked by an ethylene bridge, positioning it as a bifunctional hydrogen-bond donor/acceptor with potential applications as a plasticizer for biodegradable polymers and as a synthetic intermediate.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 4938-92-5
Cat. No. B1346230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-formamidoethyl)formamide
CAS4938-92-5
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC(CNC=O)NC=O
InChIInChI=1S/C4H8N2O2/c7-3-5-1-2-6-4-8/h3-4H,1-2H2,(H,5,7)(H,6,8)
InChIKeyNBNDPGGJEJRDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-formamidoethyl)formamide (CAS 4938-92-5) Procurement Guide: Comparative Differentiation for Scientific Selection


N-(2-formamidoethyl)formamide (CAS 4938-92-5), also known as N,N′-(ethane-1,2-diyl)diformamide or ethylenebisformamide, is a C₂-symmetric diformamide with molecular formula C₄H₈N₂O₂ (MW 116.12 g/mol) [1]. The compound contains two formamide groups (–NHCHO) linked by an ethylene bridge, positioning it as a bifunctional hydrogen-bond donor/acceptor with potential applications as a plasticizer for biodegradable polymers and as a synthetic intermediate [2]. Computed physicochemical properties include a density of 1.086 g/cm³ and predicted boiling point of 478.7°C [3].

Why Generic Substitution Fails: Evidence-Based Differentiation of N-(2-formamidoethyl)formamide from Analogous Plasticizers and Formamide Derivatives


N-(2-formamidoethyl)formamide cannot be simply interchanged with other plasticizers or formamide derivatives because the specific arrangement of its dual amide functional groups on a symmetric ethylene scaffold produces a unique hydrogen-bonding topology—a crystallographically defined two-dimensional infinite network featuring an R₄⁴(22) graph-set motif [1]. This structural feature, absent in mono-formamide analogs (e.g., N-(2-aminoethyl)formamide, CAS 69219-13-2) and in hydroxyl-based plasticizers (e.g., glycerol), translates into quantitatively distinct performance characteristics in material applications and synthetic pathways. The following sections provide head-to-head and cross-study comparable data substantiating why substitution without equivalent evidence would compromise experimental reproducibility and material performance .

Product-Specific Quantitative Evidence: Head-to-Head Differentiation of N-(2-formamidoethyl)formamide (CAS 4938-92-5)


Plasticizer Performance: Mechanical Properties of Ethylenebisformamide-Plasticized Thermoplastic Starch (EPTPS) vs. Conventional Glycerol-Plasticized Starch

In a 2008 crystallographic study explicitly citing the 2007 Yang et al. plasticizer work, N-(2-formamidoethyl)formamide was identified as a plasticizer that produced enhanced mechanical properties in thermoplastic starch compared with conventional glycerol-plasticized starch [1]. A subsequent 2006 study by the same research group reported that ethylenebisformamide-plasticized thermoplastic starch (EPTPS) achieved an elongation at break of 264% after one week of storage at 33% relative humidity [2]. While direct elongation data for glycerol-plasticized TPS under identical conditions is not provided in the same study, cross-study comparison with glycerol-plasticized TPS literature indicates that glycerol-plasticized TPS typically exhibits elongation in the range of 50–100% under comparable humidity conditions, with reported values varying widely depending on glycerol content and starch source [3]. The 264% elongation represents a substantial improvement over typical glycerol-based formulations.

Thermoplastic starch Biodegradable polymers Plasticizer comparison

Hydrogen-Bonding Mechanism Differentiation: Amide-Based Plasticizer (EBF) vs. Hydroxyl-Based (EG) and Amine-Based (EDA) Plasticizers in Starch Systems

A 2024 molecular dynamics and experimental study systematically compared three plasticizers with distinct functional groups: ethylene glycol (EG, hydroxyl-based), ethylenediamine (EDA, amine-based), and ethylenebisformamide (EBF, amide-based) . The study established that while EG and EDA form hydrogen bonds exclusively with hydroxyl groups on starch molecular chains, EBF's amide groups can form hydrogen bonds with both hydroxyl groups and ether bonds on the starch main chain. This dual hydrogen-bonding capability results in more effective starch plasticization as evidenced by mean square displacement (MSD), radial distribution function (RDF), and hydrogen bonding energy calculations, corroborated by DSC, XRD, FT-IR, SEM, and mechanical property testing on manufactured thermoplastic starch films.

Molecular dynamics simulation Hydrogen bonding Starch plasticization mechanism

Synthetic Efficiency: N-Formylation Yield of Ethylenediamine Under Solvent-Free Nano-Al₂O₃ Catalysis vs. Alternative Formylation Methods

A 2012 Green Chemistry study reported a 93% yield for the synthesis of N-(2-formamidoethyl)formamide via N-formylation of ethylenediamine using formic acid under solvent-free conditions catalyzed by novel nano rod-shaped basic Al₂O₃ [1]. This protocol achieved cleaner conversion, shorter reaction times, and high selectivity, with catalyst recycling effective up to the 5th run. For comparison, alternative synthetic routes reported in the literature include a 72% yield using unspecified conditions [2] and an 88% yield using ethyl formate [3]. The 93% yield under green, solvent-free conditions represents the highest reported synthetic efficiency for this compound.

Green chemistry N-formylation Heterogeneous catalysis

Crystallographic Hydrogen-Bond Network Architecture: N-(2-formamidoethyl)formamide vs. Other Formamide Derivatives

Single-crystal X-ray diffraction analysis of N-(2-formamidoethyl)formamide at 113 K reveals an orthorhombic crystal system (space group Pbca) with unit cell parameters a = 8.7138(17) Å, b = 6.6714(13) Å, c = 9.3162(19) Å, V = 541.58(19) ų, Z = 4 [1]. The complete molecule is generated by a crystallographic inversion center. Intermolecular N–H···O hydrogen bonds form a two-dimensional infinite network parallel to the (010) plane, defining an R₄⁴(22) graph-set motif in a centrosymmetric array by association of four molecules [2]. This specific hydrogen-bonded architecture differs from the chain-like motifs observed in N-(4-methylphenyl)formamide and N-(2-ethoxyphenyl)formamide, and from the dimeric motif in other simple formamides, potentially influencing solid-state stability and dissolution behavior [3].

Crystal engineering Hydrogen-bond topology Solid-state structure

N-(2-formamidoethyl)formamide (CAS 4938-92-5): Evidence-Based Application Scenarios for Scientific Procurement


Thermoplastic Starch (TPS) Formulation for Biodegradable Films Requiring High Elongation

Researchers and industrial formulators developing biodegradable packaging materials should consider N-(2-formamidoethyl)formamide as a plasticizer for corn starch when high elongation at break (≥250%) is a critical performance requirement. The compound has demonstrated 264% elongation in EPTPS formulations at 30 wt% loading after 1 week at 33% RH, substantially exceeding typical glycerol-plasticized TPS performance [1]. This application is directly supported by the mechanical property data and hydrogen-bonding mechanism evidence in Section 3, particularly the dual hydrogen-bonding capability of amide groups with both hydroxyl and ether moieties of starch .

Green Chemistry Synthesis Planning: High-Yield N-Formylation of Ethylenediamine

Process chemists and procurement managers planning large-scale synthesis of N-(2-formamidoethyl)formamide or related diformamides should prioritize the nano rod-shaped basic Al₂O₃ catalyzed solvent-free protocol, which achieves a 93% yield with catalyst recyclability up to 5 runs [2]. This approach offers quantifiable advantages in yield (93% vs. 72–88% for alternative methods), reduced solvent waste, and lower overall cost compared to conventional formylation procedures. The evidence supports selection of this synthetic route for both research-scale preparation and pilot-scale production planning.

Crystal Engineering and Solid-State Material Design: Hydrogen-Bonded Network Scaffolds

Solid-state chemists and crystal engineers designing materials based on predictable hydrogen-bonded architectures may utilize N-(2-formamidoethyl)formamide as a symmetric bifunctional building block. The compound's crystallographically characterized 2D infinite hydrogen-bond network with R₄⁴(22) graph-set motif provides a well-defined supramolecular synthon [3]. This structural predictability, supported by high-quality refinement statistics (R = 0.027), makes the compound suitable as a reference material or scaffold for studies in crystal engineering, co-crystal design, and hydrogen-bond topology research.

Comparative Plasticizer Screening for Starch-Based Biodegradable Materials

Materials scientists conducting systematic plasticizer screening for starch-based biodegradable polymers should include N-(2-formamidoethyl)formamide in test panels when the objective is to evaluate the effect of functional group identity on plasticization efficiency. The 2024 head-to-head comparison with EG (hydroxyl) and EDA (amine) provides direct evidence that the amide functionality in EBF confers distinct hydrogen-bonding capabilities not available with hydroxyl- or amine-only plasticizers . This evidence supports its inclusion as a positive control or reference compound in studies aimed at understanding structure-property relationships in starch plasticization.

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